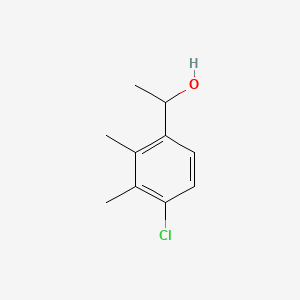
1-(4-Chloro-2,3-dimethylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2,3-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H13ClO and a molecular weight of 184.67 g/mol . This compound is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, along with an ethanol moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2,3-dimethylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-chloro-2,3-dimethylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an ethanol solvent . The reaction typically occurs at room temperature and yields the desired alcohol product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method utilizes a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the corresponding ketone under hydrogen gas at elevated pressures and temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chloro-2,3-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the reduction of the corresponding ketone to form the alcohol is a common reaction.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in ethanol or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 1-(4-Chloro-2,3-dimethylphenyl)ethanone.
Reduction: this compound.
Substitution: Methoxy derivatives of the original compound.
Applications De Recherche Scientifique
1-(4-Chloro-2,3-dimethylphenyl)ethanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2,3-dimethylphenyl)ethanol is primarily related to its chemical reactivity. The presence of the chloro group and the hydroxyl group allows it to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes . These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)ethanol: Similar structure but lacks the additional methyl groups.
1-(2,3-Dimethylphenyl)ethanol: Similar structure but lacks the chloro group.
1-(4-Chloro-3-methylphenyl)ethanol: Similar structure but has only one methyl group.
Uniqueness: 1-(4-Chloro-2,3-dimethylphenyl)ethanol is unique due to the combination of the chloro group and two methyl groups on the phenyl ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities .
Propriétés
Formule moléculaire |
C10H13ClO |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
1-(4-chloro-2,3-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO/c1-6-7(2)10(11)5-4-9(6)8(3)12/h4-5,8,12H,1-3H3 |
Clé InChI |
GIXWSVNKFZZXMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C)Cl)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















